Cas no 2034493-03-1 (2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide)
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methoxy-2-methylphenyl)acetamide
- 2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide
- 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide
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- Inchi: 1S/C17H19N3O3/c1-11-9-13(23-2)5-6-14(11)18-16(21)10-20-17(22)8-7-15(19-20)12-3-4-12/h5-9,12H,3-4,10H2,1-2H3,(H,18,21)
- InChI Key: SYIWGBSRTNMIIN-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C2CC2)=NN1CC(NC1C=CC(=CC=1C)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 539
- XLogP3: 1.5
- Topological Polar Surface Area: 71
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6564-3384-2μmol |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-5μmol |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-10μmol |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-20μmol |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-1mg |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-2mg |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-3mg |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-4mg |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-5mg |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6564-3384-10mg |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
2034493-03-1 | 10mg |
$79.0 | 2023-09-08 |
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide
Introduction to 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide (CAS No. 2034493-03-1)
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide, identified by its CAS number 2034493-03-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential therapeutic applications, particularly in the realm of drug discovery and development. The unique combination of a pyridazine core and an amide functional group, coupled with specific aromatic substitutions, positions this compound as a promising candidate for further investigation.
At the heart of this compound's structure lies the pyridazine ring, a heterocyclic system known for its versatility in medicinal chemistry. Pyridazines have been extensively studied for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of a 3-cyclopropyl substituent on the pyridazine ring introduces steric hindrance, which can influence both the compound's solubility and its interaction with biological targets. This modification is particularly noteworthy, as cyclopropyl groups are often employed to enhance metabolic stability and binding affinity.
The 6-oxo-1,6-dihydropyridazine moiety further contributes to the compound's complexity, providing a framework that can engage with biological systems in multiple ways. This structural feature is reminiscent of other bioactive molecules that have shown promise in preclinical studies. The N-(4-methoxy-2-methylphenyl)acetamide portion of the molecule adds another layer of functionality, with the methoxy and methyl groups potentially influencing electronic properties and pharmacokinetic profiles. Such substituents are frequently explored in drug design to optimize bioavailability and target specificity.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to design compounds like 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide with greater confidence. Techniques such as molecular docking and quantum mechanical calculations have been instrumental in understanding how this compound might interact with biological targets. For instance, studies suggest that the pyridazine core could bind to enzymes involved in metabolic pathways, while the amide group might modulate receptor activity.
In vitro studies have begun to uncover the potential pharmacological properties of this compound. Initial experiments indicate that it may exhibit inhibitory effects on certain enzymes relevant to inflammatory responses and cancer progression. The 4-methoxy group on the phenyl ring is particularly interesting, as methoxy-substituted aromatic compounds are known for their anti-inflammatory and antioxidant properties. This aligns with current trends in drug development, where targeting inflammation is a key strategy for treating chronic diseases.
The 3-cyclopropyl substituent also plays a critical role in determining the compound's overall behavior. By introducing steric bulk, this group can prevent unwanted interactions while enhancing binding affinity to specific targets. Such modifications are often employed in hit-to-lead optimization pipelines to refine molecular scaffolds for better pharmacological outcomes. The combination of these structural elements makes 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide a compelling candidate for further exploration.
From a synthetic perspective, the preparation of this compound involves multi-step organic reactions that require careful optimization. The introduction of the pyridazine core typically begins with condensation reactions between appropriate precursors, followed by functionalization steps to introduce the cyclopropyl and amide groups. The final step involves coupling the phenyl moiety via nucleophilic substitution or other suitable methods. Advances in synthetic methodologies have made such transformations more efficient, reducing both reaction times and byproduct formation.
One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that it may have therapeutic relevance in conditions characterized by abnormal enzyme activity or receptor dysfunction. For example, studies on related molecules suggest that pyridazine derivatives can modulate pathways involved in neurodegeneration and cardiovascular diseases. While further clinical data is needed to confirm these effects, preliminary findings are encouraging enough to warrant continued investigation.
The integration of machine learning and artificial intelligence into drug discovery has also accelerated the process of identifying promising candidates like 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide. Predictive models can analyze vast datasets to identify structural features that correlate with biological activity, guiding researchers toward compounds with optimal properties. This high-throughput approach has significantly reduced the time required to move from concept to lead optimization.
Future directions for research on this compound include exploring its mechanism of action in greater detail and assessing its potential for translation into clinical applications. Preclinical studies will be essential to evaluate its safety profile and efficacy across different disease models. Additionally, investigating analogs derived from this scaffold could provide insights into structure-function relationships and identify even more potent derivatives.
In conclusion,2-(3-cyclopropyl-6-oxyo-l , 6 -dih ydrop y rid azin - l - y l ) - N -( 4 -meth oxy - 2 -m eth yl phen y l ) ac etam ide (CAS No . 2034493 -03 -l ) stands out as a structurally intriguing and pharmacologically promising molecule . Its unique combination o f functional groups , coupled w ith recent advances i n computational an d synthetic chemis try , positions i t as a valuable asset i n pharma ceutical research . As stu dies continue t o unravel i ts therapeutic potential , thi s compoun d holds great promise f or addressing some o f today ' s most pressing medical challenges . p >
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